

# methyl crotonate CAS number and molecular formula

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Compound of Interest		
Compound Name:	Methyl crotonate	
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# An In-depth Technical Guide to Methyl Crotonate

This technical guide provides a comprehensive overview of **methyl crotonate**, a versatile unsaturated ester with significant applications in research and industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, including detailed experimental protocols and analytical methods.

# **Core Chemical and Physical Properties**

**Methyl crotonate**, systematically named methyl (E)-but-2-enoate, is a colorless liquid with a characteristic fruity odor. The trans-isomer is the most common form.

Table 1: Chemical Identifiers and Molecular Properties



Property	Value	Reference
Molecular Formula	C5H8O2	[1][2][3][4][5][6][7]
Molecular Weight	100.12 g/mol	[1][2][3][5][6][8]
CAS Number	623-43-8 (trans-isomer)	[1][2][3][5][8]
18707-60-3 (isomer unspecified)	[9]	
IUPAC Name	methyl (E)-but-2-enoate	[1]
Synonyms	Methyl (E)-2-butenoate, Crotonic acid methyl ester	[1][2]
SMILES	C/C=C/C(=O)OC	[1]
InChlKey	MCVVUJPXSBQTRZ- ONEGZZNKSA-N	[1]

Table 2: Physical Properties

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2][10]
Boiling Point	118-121 °C	[2][11]
Density	0.944 - 0.950 g/mL at 25 °C	[2][11]
Refractive Index	1.420 - 1.423 at 20 °C	[2][11]
Flash Point	-1 °C (30.2 °F) - closed cup	
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether.	[10]

# **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **methyl crotonate**.



Table 3: Spectroscopic Data Summary

Technique	Key Data Points	Reference
<sup>1</sup> H NMR	Spectra available, showing characteristic peaks for the methyl and vinyl protons.	[12][13]
<sup>13</sup> C NMR	Spectra available.	[3][10]
IR Spectroscopy	Spectra available, showing characteristic C=O and C=C stretching frequencies.	[3][10]
Mass Spectrometry	GC-MS data available, with characteristic fragmentation patterns.	[3]

# Synthesis and Experimental Protocols

**Methyl crotonate** is a valuable reagent in various chemical transformations. Below are detailed protocols for its synthesis and its application in key reactions.

### **Synthesis of Methyl Crotonate**

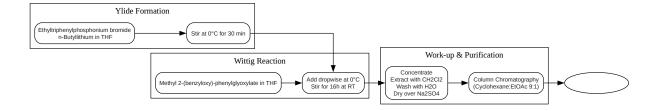
A common method for the synthesis of **methyl crotonate** is through the esterification of crotonic acid with methanol.[11] Another reported synthesis involves a Wittig-type reaction.[14]

Experimental Protocol: Synthesis of **Methyl Crotonate** via Wittig Reaction[14]

- Preparation of the Ylide: To a suspension of 18.5 g (50 mmol) of ethyltriphenylphosphonium bromide in 100 ml of absolute tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add 32 ml (50 mmol) of a 1.6 M solution of n-butyllithium in hexane. Stir the resulting mixture for 30 minutes.
- Wittig Reaction: To the ylide solution, add a solution of 13.5 g (50 mmol) of methyl 2-(benzyloxy)-phenylglyoxylate in 25 ml of absolute THF dropwise at 0 °C.



- Reaction Work-up: Allow the reaction mixture to stir for 16 hours at room temperature.
   Concentrate the mixture under reduced pressure. Take up the residue in dichloromethane and wash it several times with water. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) and evaporate the solvent.
- Purification: Purify the crude product by column chromatography on silica gel using a 9:1
  mixture of cyclohexane and ethyl acetate as the eluent. This yields methyl crotonate as an
  oil.



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Caption: Workflow for the synthesis of **methyl crotonate** via a Wittig reaction.

### **Michael Addition Reactions**

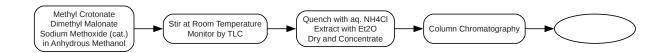
**Methyl crotonate** is a classic Michael acceptor in conjugate addition reactions, enabling the formation of carbon-carbon bonds.[5][15]

Experimental Protocol: Michael Addition of Dimethyl Malonate to **Methyl Crotonate**[16][17]

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve
   methyl crotonate (1.0 mmol, 1.0 equiv) in an anhydrous solvent such as methanol (10 mL).
- Addition of Nucleophile: Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the solution.



- Initiation of Reaction: While stirring, add a catalytic amount of a suitable base, such as sodium methoxide (0.1 mmol, 0.1 equiv), to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thinlayer chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). Extract the aqueous layer with an organic solvent like diethyl ether.
   Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.



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Caption: General workflow for the Michael addition to **methyl crotonate**.

# Applications in Drug Development and Polymer Science

**Methyl crotonate** and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and polymers.

- Pharmaceutical Synthesis: It is used in the synthesis of pharmaceutical intermediates.[5][18]
   For instance, methyl 3-aminocrotonate, a derivative, is a key intermediate in the synthesis of calcium channel blockers like Amlodipine.[1]
- Polymer Chemistry: Methyl crotonate serves as a monomer in polymerization reactions.[5]
   [19] It can be copolymerized with other monomers, such as 2-methylene-1,3-dioxepane, to create degradable alternating copolymers.[20]



Experimental Protocol: Lewis Acid-Catalyzed Polymerization of (9-Anthryl)**methyl**Crotonate[19]

- Reaction Setup: Dissolve (9-anthryl)methyl crotonate (0.4775 g) in 4.7 mL of dry dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Initiation: Add titanium tetrachloride (TiCl<sub>4</sub>) with a molar ratio of monomer to TiCl<sub>4</sub> of 1:1 using a syringe.
- Polymerization: Maintain the solution at 15 °C for 24 hours.
- Isolation: Recover the polymer by precipitation in methanol.

## **Analytical Methods**

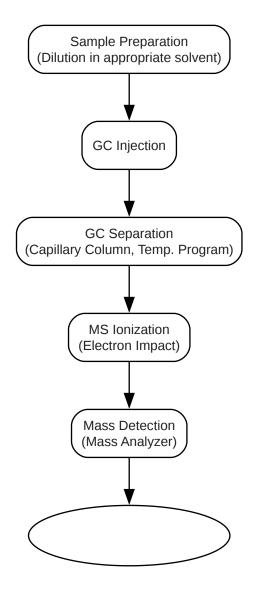
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of **methyl crotonate** and its derivatives.

Experimental Protocol: GC-MS Analysis[21][22][23]

- Sample Preparation: Prepare a dilute solution of the sample containing **methyl crotonate** in a suitable solvent like chloroform or a mixture of acetone and hexane.
- · GC Conditions:
  - $\circ$  Column: Use a suitable capillary column, such as an HP-INNOWAX (30 m  $\times$  0.25 mm i.d., 0.25  $\mu$ m film thickness).
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).
  - Temperature Program: Employ a temperature gradient, for example: start at 80 °C, ramp to 140 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 10 minutes.
  - Injector: Set the injector temperature to 280 °C and use a splitless mode.
- MS Conditions:
  - o Ionization: Use electron impact (EI) ionization at 70 eV.



- Mass Range: Scan a mass range of, for example, 29–500 m/z.
- Temperatures: Set the MS transfer line and ion source temperatures to 230 °C.
- Data Analysis: Compare the resulting mass spectrum with a library database (e.g., NIST, Wiley) for identification.



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